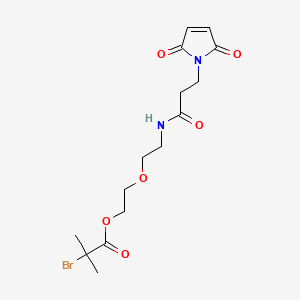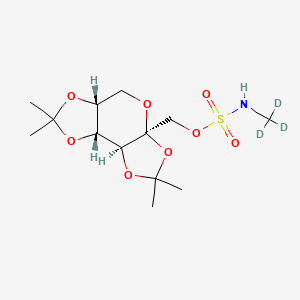![molecular formula C19H12F3N3O B13852610 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline is a heterocyclic compound that features both imidazole and quinoline moieties. The presence of these two functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline typically involves the formation of the quinoline core followed by the introduction of the imidazole group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
化学反应分析
Types of Reactions
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully hydrogenated products .
科学研究应用
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the quinoline core can intercalate with DNA or interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole-quinoline derivatives, such as:
- 6-Imidazol-1-yl-2-phenylquinoline
- 6-Imidazol-1-yl-2-[4-(methoxy)phenyl]quinoline
- 6-Imidazol-1-yl-2-[4-(fluoromethoxy)phenyl]quinoline .
Uniqueness
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C19H12F3N3O |
|---|---|
分子量 |
355.3 g/mol |
IUPAC 名称 |
6-imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline |
InChI |
InChI=1S/C19H12F3N3O/c20-19(21,22)26-16-5-1-13(2-6-16)17-7-3-14-11-15(4-8-18(14)24-17)25-10-9-23-12-25/h1-12H |
InChI 键 |
GDUPUADAFLITQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)

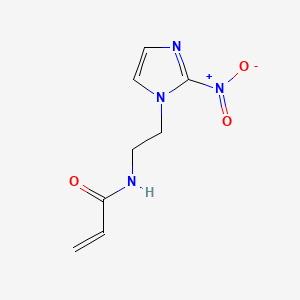
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
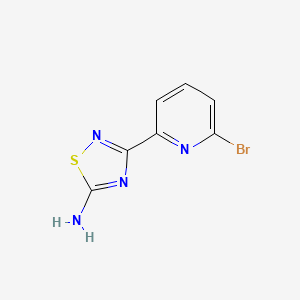
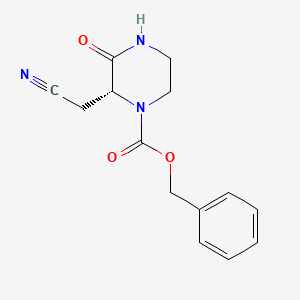

![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
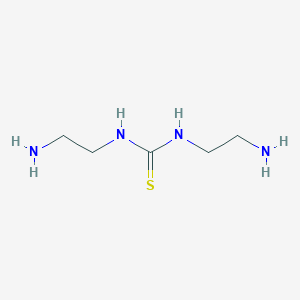
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
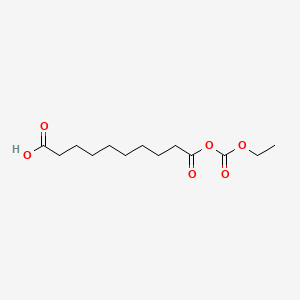
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
